

# AZD5153: A Technical Guide to its Impact on c-MYC and Oncogene Expression

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

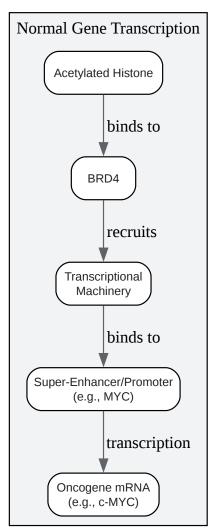
AZD5153 is a potent, selective, and orally bioavailable small molecule that functions as a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] Unlike monovalent inhibitors that bind to a single bromodomain, AZD5153's unique structure allows it to ligate two bromodomains simultaneously, leading to enhanced avidity and increased cellular and antitumor activity.[1] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC, by recruiting transcriptional machinery to acetylated chromatin.[1][2][3] Dysregulation of BRD4 is implicated in the development and proliferation of various cancers, making it a compelling therapeutic target.[2][4] Preclinical studies have demonstrated the antitumor activity of AZD5153 in a range of solid tumors and hematologic malignancies, including hepatocellular carcinoma, prostate cancer, colorectal cancer, and acute myeloid leukemia.[2][5][6][7] This technical guide provides an in-depth analysis of the molecular effects of AZD5153, with a particular focus on its impact on c-MYC and other oncogene expression.

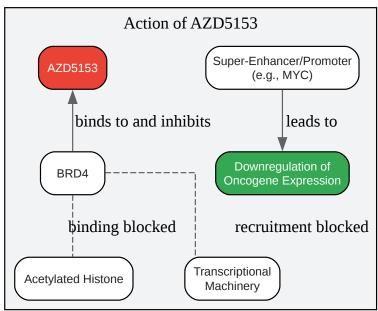
#### **Core Mechanism of Action: BRD4 Inhibition**

**AZD5153** exerts its anticancer effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from associating with acetylated histones at super-enhancers and promoters of its target genes. The displacement of BRD4



from these regulatory regions leads to the suppression of transcriptional elongation and a subsequent decrease in the expression of key oncogenes.





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Caption: Mechanism of AZD5153 action.

#### **Effect on c-MYC and Oncogene Expression**

A primary consequence of BRD4 inhibition by **AZD5153** is the profound suppression of c-MYC transcription.[1] BRD4 is a critical coactivator for c-MYC, and its displacement from the c-MYC gene locus leads to a rapid decrease in c-MYC mRNA and protein levels.[6][7][8] This



downregulation of c-MYC is a key driver of the anti-proliferative and pro-apoptotic effects of AZD5153.[5][6][7]

Beyond c-MYC, **AZD5153** modulates the expression of a broad network of oncogenes and genes involved in cell cycle progression and survival. RNA-sequencing and other gene expression analyses have revealed that **AZD5153** treatment leads to the downregulation of several other critical oncogenes.[5][9]

#### **Quantitative Summary of Oncogene Downregulation**

The following table summarizes the observed downregulation of key oncogenes in cancer cell lines following treatment with **AZD5153**. The data is compiled from RNA-seq and RT-qPCR experiments.

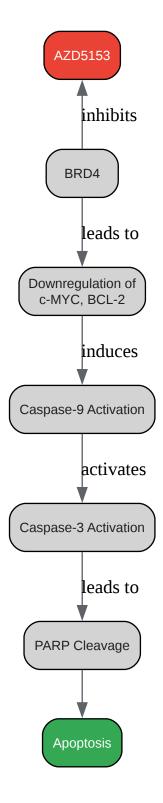


Gene Symbol	Gene Name	Cancer Type	Fold Change (log2)	Experiment al Method	Reference
MYC	MYC Proto- Oncogene	Hepatocellula r Carcinoma	-1.5	RNA-seq	[10]
YAP1	Yes- Associated Protein 1	Hepatocellula r Carcinoma	-1.2	RNA-seq	[5][9]
CCND1	Cyclin D1	Prostate Cancer, Thyroid Carcinoma	Not specified, significant downregulati on	Western Blot	[6][8]
BCL2	B-Cell CLL/Lympho ma 2	Prostate Cancer, Thyroid Carcinoma	Not specified, significant downregulati on	Western Blot	[6][8]
FOSL1	FOS Like 1, AP-1 Transcription Factor Subunit	Prostate Cancer	Not specified, significant downregulati on	Western Blot	[6]
CDK4	Cyclin Dependent Kinase 4	Prostate Cancer	Not specified, significant downregulati on	Western Blot	[6]
RAD51B	RAD51 Homolog B	Hepatocellula r Carcinoma	-1.0	RNA-seq	[9]
TRIB3	Tribbles Pseudokinas e 3	Hepatocellula r Carcinoma	-1.8	RNA-seq	[9]

# **Induction of Apoptosis and Cell Cycle Arrest**



The downregulation of c-MYC and other pro-survival genes by **AZD5153** leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6][7] Treatment with **AZD5153** has been shown to increase the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.[6][7] Furthermore, **AZD5153** can induce cell cycle arrest, often in the G0/G1 phase.[7]





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Caption: Apoptosis induction pathway by AZD5153.

### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize the effects of **AZD5153**.

## **Cell Viability Assays**

- MTT Assay:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat cells with varying concentrations of AZD5153 for the desired duration (e.g., 72 hours).
  - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  - Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.[11]
- CellTiter-Glo® Luminescent Cell Viability Assay:
  - Seed cells in a 96-well plate and treat with AZD5153 as described above.
  - After the treatment period, add the CellTiter-Glo® reagent to each well.
  - The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
  - Measure luminescence using a luminometer to quantify cell viability.

### **Apoptosis Assays**



- Annexin V/Propidium Iodide (PI) Staining:
  - Treat cells with AZD5153 for the desired time.
  - Harvest the cells and wash them with PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and PI to the cell suspension.
  - Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
- Caspase Activity Assay:
  - Treat cells with AZD5153.
  - Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
  - Measure the fluorescence or absorbance to quantify caspase activity.

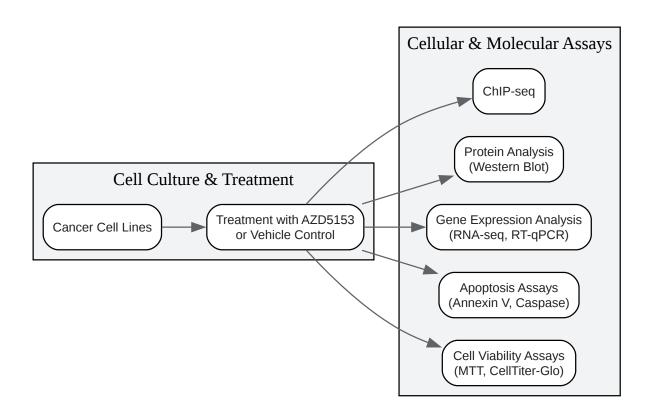
#### **Chromatin Immunoprecipitation Sequencing (ChIP-seq)**

- Cross-link proteins to DNA in cells treated with **AZD5153** or a vehicle control.
- Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
- Immunoprecipitate the BRD4-DNA complexes using an antibody specific to BRD4.
- Reverse the cross-links and purify the immunoprecipitated DNA.
- Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Align the sequencing reads to a reference genome to identify the genomic regions where BRD4 was bound.[5][9]



#### RNA Sequencing (RNA-seq)

- Isolate total RNA from cells treated with AZD5153 or a vehicle control.
- Enrich for polyadenylated mRNA.
- Fragment the mRNA and synthesize cDNA.
- Prepare a sequencing library from the cDNA.
- Perform high-throughput sequencing of the library.
- Align the sequencing reads to a reference transcriptome to quantify gene expression levels and identify differentially expressed genes.[5][9][10]



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